Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Description
Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate is a pyridazine-based compound featuring a trifluoromethyl-substituted pyridine moiety, a phenoxy linker, and a phenyl group at the pyridazine core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine core may contribute to binding interactions with biological targets such as carbonic anhydrases (CAs) or bacterial enzymes .
Properties
IUPAC Name |
methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O4/c1-35-24(34)23-21(13-22(33)32(31-23)17-5-3-2-4-6-17)36-18-9-7-15(8-10-18)11-20-19(26)12-16(14-30-20)25(27,28)29/h2-10,12-14H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULIVRAFGHCHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104897 | |
| Record name | Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-38-1 | |
| Record name | Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339020-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries. They are thought to interact with various targets, depending on their specific structures and the presence of additional functional groups.
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests, suggesting that they may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities, which may suggest an influence on their pharmacokinetic properties.
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests, suggesting that they may have detrimental effects on pest organisms at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the use of TFMP derivatives in crop protection suggests that they are likely to be stable and effective in various environmental conditions.
Biological Activity
Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C25H17ClF3N3O4
- CAS Number : 339020-38-1
- Molar Mass : 503.86 g/mol
This compound features a pyridazine ring, a trifluoromethyl group, and multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as phosphatases, which are crucial in various biochemical pathways. The trifluoromethyl group enhances binding affinity and selectivity towards these enzymes .
- Receptor Modulation : The compound may act as an agonist or antagonist at G protein-coupled receptors (GPCRs), leading to downstream signaling effects that can modulate cellular responses .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting growth through enzyme targeting .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Antimicrobial Effects
The compound has shown promising results against several bacterial strains, including resistant strains. Its mechanism involves the inhibition of bacterial growth by targeting essential metabolic pathways, which could lead to its development as a novel antibiotic agent .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key studies highlighting the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine Derivatives as Enzyme Inhibitors
Pyridazine derivatives are widely studied for enzyme inhibition. highlights several pyridazine-based CA inhibitors with varying substituents and inhibition constants (KI):
| Compound | Substituents | KI (nM) | Target Isoform |
|---|---|---|---|
| 3 | Unsubstituted pyridazine | 23.5 | hCA I |
| 7a | Substituted phenoxy and methyl groups | 48.3 | hCA I |
| 7b | Substituted phenoxy and ethyl groups | 52.6 | hCA I |
| 7e | Bulky substituents (e.g., trifluoromethyl) | >185.9 | hCA I |
The target compound shares structural similarities with 7e, particularly the trifluoromethyl group. However, 7e exhibits reduced potency (KI > 185.9 nM), suggesting that bulky substituents may hinder binding to hCA I.
Antibacterial Pyridazines
reports pyridazines, pyridines, and pyrans with sulfonamido moieties showing broad-spectrum antibacterial activity. For example:
- Pyridazine sulfonamides : MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
- Pyridine derivatives : Moderate activity against Gram-negative bacteria.
The target compound lacks a sulfonamide group, which is critical for bacterial dihydropteroate synthase inhibition.
Agrochemical Compounds with Similar Substituents
describes N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide , an agrochemical with chloropyridyl and trifluoromethyl groups. Key features include:
- Trifluoromethyl group : Enhances pesticidal activity and photostability.
- Chloropyridyl moiety : Contributes to insecticidal efficacy.
insecticidal) .
Commercial Pyridazine Building Blocks
PharmaBlock Sciences () lists pyridazines as key intermediates in drug discovery. Examples include:
- Fluorinated pyridazines : Used in kinase inhibitor development.
- Phenoxy-linked pyridazines: Explored for CNS drug candidates.
The target compound’s trifluoromethyl and phenoxy groups align with trends in optimizing pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyridazine core with trifluoromethyl and chloro substituents?
The pyridazine core can be synthesized via cyclization reactions, such as the Biginelli reaction, which allows for the incorporation of substituted phenyl and heteroaryl groups. For example, condensation of aromatic aldehydes, β-ketoesters, and thioureas in a one-pot reaction under acidic conditions can yield tetrahydropyrimidine intermediates, which are oxidized to pyridazine derivatives . The trifluoromethyl and chloro groups are typically introduced via pre-functionalized precursors, such as 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl chloride, which can undergo nucleophilic substitution with phenoxy intermediates .
Advanced: How can computational methods optimize reaction pathways to minimize by-products in multi-step syntheses?
Quantum chemical calculations (e.g., density functional theory) can model transition states and predict regioselectivity in cyclization steps. For instance, reaction path searches can identify low-energy pathways for the formation of the pyridazine ring, reducing competing side reactions like dimerization. ICReDD’s integrated approach combines computational predictions with experimental validation, enabling rapid identification of optimal catalysts (e.g., Lewis acids) and solvent systems (e.g., DMF or THF) to improve yields .
Basic: What spectroscopic techniques are critical for characterizing the compound’s structural integrity?
- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents (e.g., phenoxy group orientation relative to the pyridazine ring) .
- NMR spectroscopy : H and C NMR verify substitution patterns, with characteristic shifts for trifluoromethyl groups (~−60 ppm in F NMR) and aromatic protons in the pyridazine ring (~6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for labile ester groups .
Advanced: How can discrepancies between experimental and computational spectral data be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT-calculated H NMR shifts may deviate from experimental values due to unaccounted solvation. To address this, use implicit solvent models (e.g., PCM) in calculations or conduct variable-temperature NMR to probe dynamic effects. Cross-referencing with X-ray structures (e.g., bond lengths and angles) can validate computational geometries .
Basic: What are the key physicochemical properties influencing solubility and stability?
- LogP : The trifluoromethyl group increases lipophilicity (predicted LogP ~3.5), while the ester moiety enhances solubility in polar aprotic solvents.
- Hydrolytic stability : The methyl ester is prone to hydrolysis under basic conditions (pH > 9), requiring storage in anhydrous environments .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, consistent with pyridazine derivatives .
Advanced: What strategies are used to design analogs for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute the trifluoromethyl group with chloro or methoxy groups to modulate electron-withdrawing effects.
- Scaffold hopping : Replace the pyridazine core with pyrimidine or quinazoline systems to assess ring size impact on target binding .
- Positional scanning : Systematically vary substituents on the phenoxy ring (e.g., para vs. meta) to map steric and electronic interactions with biological targets .
Basic: How is purity assessed, and what impurities are commonly observed?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Common impurities include unreacted starting materials (e.g., 3-chloro-5-(trifluoromethyl)pyridine) and hydrolysis products (e.g., carboxylic acid derivatives) .
- TLC : Silica gel plates with ethyl acetate/hexane eluents (3:7 v/v) can monitor reaction progress .
Advanced: How can in vitro assays validate hypothesized mechanisms of action (e.g., kinase inhibition)?
- Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to test inhibition against targets like EGFR or VEGFR2. The compound’s pyridazine core mimics ATP’s adenine binding, while the trifluoromethyl group enhances hydrophobic interactions .
- Cellular assays : Measure IC50 values in cancer cell lines (e.g., HCT-116) using MTT assays. Correlate results with molecular docking simulations to refine binding hypotheses .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How are metabolic stability and toxicity profiles evaluated preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites (e.g., ester hydrolysis products) via LC-MS/MS.
- AMES test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
